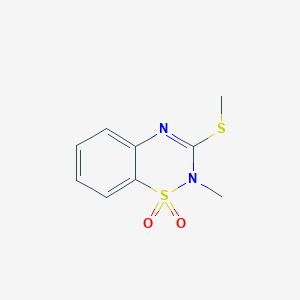
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a sulfonamide derivative with a suitable thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazine derivatives.
科学的研究の応用
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new drugs.
Medicine: Its antihypertensive, antidiabetic, and anticancer properties are explored for therapeutic applications.
作用機序
The mechanism of action of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .
類似化合物との比較
2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Exhibits fungicidal activity.
2-Amino-1,2,4-benzothiadiazine 1,1-dioxide: Used as an antidiabetic agent.
特性
CAS番号 |
42140-65-8 |
|---|---|
分子式 |
C9H10N2O2S2 |
分子量 |
242.3 g/mol |
IUPAC名 |
2-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-2)10-7-5-3-4-6-8(7)15(11,12)13/h3-6H,1-2H3 |
InChIキー |
GADLPCVWHQHIMG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=CC=CC=C2S1(=O)=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















